(1R,2R)-2-(Cyclopropylamino)cyclohexanol
Description
(1R,2R)-2-(Cyclopropylamino)cyclohexanol (CAS: 189362-43-4) is a chiral cyclohexanol derivative with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . It serves as a critical intermediate in organic synthesis, particularly in the production of phosphodiesterase III inhibitors such as 1-cyclopropyl-1-((1R,2R)-2-hydroxycyclohexyl)-3-(3-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)propyl)urea . Traditionally obtained via optical resolution, its synthesis has been optimized using eco-friendly methods, such as asymmetric amination of meso-epoxides catalyzed by soybean polysaccharide Soyafibe S-DN, achieving high enantioselectivity with low environmental impact . The compound’s (1R,2R) stereochemistry is essential for its biological activity, as demonstrated in its role as a chiral building block in pharmaceutical applications .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-(cyclopropylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C9H17NO/c11-9-4-2-1-3-8(9)10-7-5-6-7/h7-11H,1-6H2 |
InChI Key |
CFEAMNVUJMQGNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NC2CC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Cyclopropylamino)cyclohexanol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the cyclopropylamino group.
Reduction: The carbonyl group of cyclohexanone is reduced to form cyclohexanol.
Amination: The cyclohexanol is then subjected to amination reactions to introduce the cyclopropylamino group. This step often involves the use of cyclopropylamine and appropriate catalysts under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Cyclopropylamino)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of substituted cyclohexanol compounds.
Scientific Research Applications
(1R,2R)-2-(Cyclopropylamino)cyclohexanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a precursor for drug development.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies:
Industrial Applications: It is used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism by which (1R,2R)-2-(Cyclopropylamino)cyclohexanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Tramadol and Derivatives
Tramadol ((1R,2R)-3-(dimethylamino)-1-[(3-methoxyphenyl)cyclohexyl]propan-1-ol hydrochloride) shares the (1R,2R)-cyclohexanol backbone but incorporates a dimethylamino group and a methoxyphenyl substituent. Unlike (1R,2R)-2-(Cyclopropylamino)cyclohexanol, Tramadol acts as an opioid agonist by binding to mu-opioid receptors and inhibiting norepinephrine/serotonin reuptake . Its derivative, (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexanol (N,N-didesmethyltramadol), lacks the dimethyl group, altering pharmacokinetics and receptor interactions .
Quinoline-Phosphine Cyclohexanol Derivatives
Compounds like (1R,2R)-cis-2-(quinolin-2-yl)cyclohexanol are synthesized via iridium-complex-mediated reactions and used in asymmetric catalysis. These derivatives exhibit distinct electronic properties due to the quinoline-phosphine moiety, enabling applications in transition-metal catalysis rather than direct pharmacological activity .
Benzylamino Cyclohexanol Analogues
(1R,2R)-2-Benzylaminocyclohexanol (CAS: 40571-86-6) replaces the cyclopropyl group with a benzyl substituent. This structural variation enhances lipophilicity, making it suitable for use in chiral ligand synthesis or as an intermediate in alkaloid derivatization .
Piperidinyl and Chloro Derivatives
(1R,2R)-2-(Piperidin-1-yl)cyclohexanol and (1R,2R)-2-chlorocyclohexanol demonstrate how substituent polarity influences reactivity. The piperidinyl derivative is utilized in computational studies of catalytic mechanisms , while the chloro analogue serves as a precursor for nucleophilic substitution reactions .
Stereochemical and Substituent Effects
- Cyclopropyl Group : Enhances metabolic stability and steric hindrance, favoring selective receptor binding in pharmaceuticals .
- Benzyl/Piperidinyl Groups : Increase lipophilicity and alter electronic properties for catalysis .
- Chloro Substituents : Provide reactive sites for further derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
